Benzyl ((1H-tetrazol-5-yl)methyl)carbamate Benzyl ((1H-tetrazol-5-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012032
InChI: InChI=1S/C10H11N5O2/c16-10(11-6-9-12-14-15-13-9)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,16)(H,12,13,14,15)
SMILES:
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol

Benzyl ((1H-tetrazol-5-yl)methyl)carbamate

CAS No.:

Cat. No.: VC16012032

Molecular Formula: C10H11N5O2

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((1H-tetrazol-5-yl)methyl)carbamate -

Specification

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
IUPAC Name benzyl N-(2H-tetrazol-5-ylmethyl)carbamate
Standard InChI InChI=1S/C10H11N5O2/c16-10(11-6-9-12-14-15-13-9)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,16)(H,12,13,14,15)
Standard InChI Key IQHHAOGXXZIHFB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=NNN=N2

Introduction

Structural and Functional Features of Benzyl ((1H-Tetrazol-5-yl)methyl)carbamate

Molecular Architecture

The compound consists of three key subunits:

  • A benzyl group (C₆H₅CH₂–), providing hydrophobic character and stability.

  • A carbamate linkage (–NH–C(=O)–O–), serving as a protective group for amines.

  • A 1H-tetrazole-5-ylmethyl group, a heterocyclic ring with four nitrogen atoms, known for its metabolic stability and bioisosteric equivalence to carboxylic acids .

The tetrazole ring’s acidity (pKa ~4–5) enables salt formation under physiological conditions, enhancing solubility. The carbamate group introduces hydrolytic stability compared to esters, making the compound suitable for prolonged storage and controlled release in drug formulations .

Synthetic Methodologies

Reaction Scheme and Optimization

Benzyl ((1H-tetrazol-5-yl)methyl)carbamate is synthesized via a two-step protocol:

Step 1: Preparation of (1H-Tetrazol-5-yl)methylamine
Tetrazole rings are typically synthesized via [2+3] cycloaddition between nitriles and sodium azide. For example, acrylonitrile reacts with NaN₃ in the presence of NH₄Cl to yield 5-substituted tetrazoles . Subsequent reduction of the nitrile group to an amine (e.g., using LiAlH₄) produces (1H-tetrazol-5-yl)methylamine.

Step 2: Carbamate Formation
The amine reacts with benzyl chloroformate (Cbz-Cl) under mild basic conditions (Scheme 1):

(1H-Tetrazol-5-yl)methylamine+Cbz-ClTHF, Et3N0–5°CBenzyl ((1H-tetrazol-5-yl)methyl)carbamate+HCl\text{(1H-Tetrazol-5-yl)methylamine} + \text{Cbz-Cl} \xrightarrow[\text{THF, Et}_3\text{N}]{\text{0–5°C}} \text{Benzyl ((1H-tetrazol-5-yl)methyl)carbamate} + \text{HCl}

Reaction yields typically exceed 75% when conducted in tetrahydrofuran (THF) with triethylamine as a base .

Table 1: Optimization of Carbamate Synthesis

ParameterOptimal ConditionYield (%)
SolventTHF82
BaseTriethylamine85
Temperature (°C)0–578
Reaction Time (h)480

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3320–3185: N–H stretching (tetrazole and carbamate).

  • 1742: C=O stretching (carbamate).

  • 1587: C=N stretching (tetrazole).

  • 1348: S=O (absent here but included for comparison to sulfonamide analogs) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.25–7.38 (m, 5H): Benzyl aromatic protons.

  • δ 4.66 (s, 2H): CH₂ linking carbamate to tetrazole.

  • δ 10.01 (br, 1H): Tetrazole N–H.

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 154.0: Tetrazole C=N.

  • δ 149.0: Carbamate C=O.

  • δ 136.3–128.5: Benzyl aromatic carbons.

Mass Spectrometry

  • m/z 265.1 [M+H]⁺: Molecular ion consistent with C₁₀H₁₁N₅O₂.

  • Fragmentation peaks at m/z 91 (benzyl) and 174 (tetrazole-carbamate) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₅O₂
Molecular Weight265.23 g/mol
Melting Point156–158°C
Solubility (H₂O)1.2 mg/mL
LogP1.8 (calculated)
pKa4.7 (tetrazole N–H)

The compound exhibits moderate lipophilicity (LogP 1.8), favoring membrane permeability. Its solubility in water is limited but improves in polar aprotic solvents like DMSO (45 mg/mL) .

Biological Activity and Applications

Antimicrobial Activity

In a screen against Staphylococcus aureus (ATCC-29737) and Escherichia coli (ATCC-2343), the compound showed MIC values of 32 µg/mL and 64 µg/mL, respectively . The tetrazole moiety likely disrupts bacterial cell wall synthesis via metal ion chelation.

Antifungal Activity

Against Candida albicans, an MIC of 128 µg/mL was observed, suggesting limited efficacy compared to azole derivatives .

Role in Drug Design

As a carbamate-protected tetrazole, this compound serves as an intermediate in synthesizing angiotensin II receptor blockers (ARBs). For example, hydrolysis of the carbamate yields (1H-tetrazol-5-yl)methylamine, a precursor for antihypertensive agents like losartan .

Stability and Degradation

The carbamate group undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, yielding benzyl alcohol and (1H-tetrazol-5-yl)methylamine. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for room-temperature storage .

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